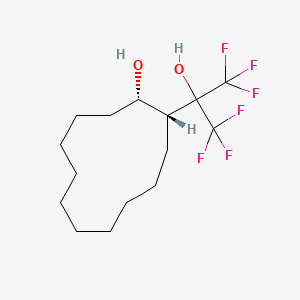
cis-Cyclododecanemethanol, 2-hydroxy-alpha,alpha-bis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclododecan-1-ol is a synthetic organic compound characterized by its unique structure, which includes a cyclododecane ring and a hexafluoro-hydroxypropan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclododecan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclododecane and hexafluoroacetone as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as a Lewis acid to facilitate the addition of the hexafluoro-hydroxypropan-2-yl group to the cyclododecane ring.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclododecan-1-ol may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclododecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclododecan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Wirkmechanismus
The mechanism of action of (1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclododecan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity or function.
Pathways Involved: The compound can modulate various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, gene expression, or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexanol: A similar compound with a cyclohexane ring instead of a cyclododecane ring.
(1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclooctanol: A similar compound with a cyclooctane ring.
Uniqueness
The uniqueness of (1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclododecan-1-ol lies in its larger cyclododecane ring, which can confer different steric and electronic properties compared to its smaller-ring analogs. This can result in distinct reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
34844-40-1 |
|---|---|
Molekularformel |
C15H24F6O2 |
Molekulargewicht |
350.34 g/mol |
IUPAC-Name |
(1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclododecan-1-ol |
InChI |
InChI=1S/C15H24F6O2/c16-14(17,18)13(23,15(19,20)21)11-9-7-5-3-1-2-4-6-8-10-12(11)22/h11-12,22-23H,1-10H2/t11-,12+/m1/s1 |
InChI-Schlüssel |
NTSJAHWLRPOMME-NEPJUHHUSA-N |
Isomerische SMILES |
C1CCCCC[C@@H]([C@@H](CCCC1)C(C(F)(F)F)(C(F)(F)F)O)O |
Kanonische SMILES |
C1CCCCCC(C(CCCC1)C(C(F)(F)F)(C(F)(F)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















